molecular formula C10H10BrNO B11798512 (R)-4-(4-Bromophenyl)pyrrolidin-2-one

(R)-4-(4-Bromophenyl)pyrrolidin-2-one

Katalognummer: B11798512
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: JHTJSUCXKXNRAX-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(4-Bromophenyl)pyrrolidin-2-one: is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.

    Cyclization: The bromophenyl derivative undergoes cyclization to form the pyrrolidinone ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-4-(4-Bromophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.

    Purification: Employing advanced purification techniques such as chromatography to isolate the pure ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: ®-4-(4-Bromophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: ®-4-(4-Bromophenyl)pyrrolidin-2-one is used as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of ®-4-(4-Bromophenyl)pyrrolidin-2-one in treating various diseases.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    (S)-4-(4-Bromophenyl)pyrrolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.

    4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a bromine atom.

    4-(4-Fluorophenyl)pyrrolidin-2-one: A related compound with a fluorine atom in place of the bromine atom.

Uniqueness: ®-4-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the bromophenyl group

Eigenschaften

Molekularformel

C10H10BrNO

Molekulargewicht

240.10 g/mol

IUPAC-Name

(4R)-4-(4-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI-Schlüssel

JHTJSUCXKXNRAX-QMMMGPOBSA-N

Isomerische SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)Br

Kanonische SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.